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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XSJ-10 (also known as JX10), a novel

investigational drug, with current standard-of-care treatments for acute ischemic stroke (AIS).

The information is intended to support researchers, scientists, and drug development

professionals in evaluating the therapeutic potential of XSJ-10. This document summarizes key

efficacy and safety data from clinical trials and outlines the experimental protocols employed.

Executive Summary
Acute ischemic stroke is a leading cause of death and disability worldwide.[1] Current

treatments, primarily intravenous thrombolysis with agents like alteplase and tenecteplase, and

mechanical thrombectomy, are time-sensitive and not all patients are eligible.[2][3] XSJ-10 is

an investigational drug with a dual mechanism of action, exhibiting both thrombolytic and anti-

inflammatory properties.[1][4] Clinical trial data suggests that XSJ-10 may be a safe and

effective treatment for AIS, potentially extending the therapeutic window.[5][6]

Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety outcomes for XSJ-10 and its

alternatives in the treatment of acute ischemic stroke. The primary efficacy endpoint for many

of these trials is the proportion of patients achieving a modified Rankin Scale (mRS) score of 0-

1 at 90 days, which indicates no or minimal disability. A key safety endpoint is the incidence of

symptomatic intracranial hemorrhage (sICH).
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Treatment Clinical Trial
Patient

Population

Time to

Treatment

mRS 0-1 at

90 days

Symptomatic

Intracranial

Hemorrhage

(sICH)

XSJ-10

(JX10)
Phase 2a

Patients with

AIS ineligible

for tPA or

thrombectom

y

Within 12

hours of last

known

normal

40.4% (JX10)

vs. 18.4%

(placebo)[5]

[7][8]

0% (JX10)

vs. 2.6%

(placebo)[6]

[7][8]

Alteplase ECASS III
Patients with

AIS

3-4.5 hours

from

symptom

onset

52.4%

(Alteplase)

vs. 45.2%

(placebo)

2.4%

(Alteplase)

vs. 0.2%

(placebo)

Tenecteplase TRACE-II

Patients with

AIS eligible

for

thrombolysis

Within 4.5

hours of

symptom

onset

Similar to

alteplase

(non-

inferiority)

Similar to

alteplase

Mechanical

Thrombectom

y

HERMES

meta-analysis

Patients with

large vessel

occlusion

Up to 6 hours

from

symptom

onset

46%

(Thrombecto

my) vs.

26.5%

(medical

therapy)

4.4%

(Thrombecto

my) vs. 4.3%

(medical

therapy)

Mechanism of Action
XSJ-10's unique dual mechanism of action targets two key pathological processes in acute

ischemic stroke: thrombosis and inflammation.

Thrombolytic Pathway
XSJ-10 promotes the breakdown of blood clots by inducing a conformational change in

plasminogen, making it more susceptible to activation by endogenous tissue plasminogen

activator (tPA). This leads to the formation of plasmin, which in turn degrades the fibrin matrix

of the thrombus.
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Thrombolytic Pathway of XSJ-10
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Thrombolytic mechanism of XSJ-10.

Anti-inflammatory Pathway
XSJ-10 also exhibits anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[9]

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids
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with anti-inflammatory properties. By inhibiting sEH, XSJ-10 increases the levels of EETs,

thereby reducing inflammation in the ischemic brain tissue.

Anti-inflammatory Pathway of XSJ-10
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Anti-inflammatory mechanism of XSJ-10.

Experimental Protocols
The following sections detail the methodologies for the key clinical trials cited in this guide.

XSJ-10 (JX10) Phase 2a Trial
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation

study.[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12371391?utm_src=pdf-body
https://www.benchchem.com/product/b12371391?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371391?utm_src=pdf-body
https://www.benchchem.com/product/b12371391?utm_src=pdf-body
https://www.ahajournals.org/doi/abs/10.1161/STROKEAHA.124.048464?af=R
https://www.ahajournals.org/doi/10.1161/STROKEAHA.124.048464
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participants: 90 Japanese patients with acute ischemic stroke who were ineligible for

treatment with tissue-type plasminogen activator (tPA) or thrombectomy.[5][6][7]

Intervention: Single intravenous infusion of XSJ-10 (at doses of 1, 3, or 6 mg/kg) or placebo

administered within 12 hours of the last known normal time.[6][7][8]

Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug

administration.[6][7]

Secondary Endpoints: Proportion of patients with an mRS score of 0-1 at day 90, and vessel

patency at 24 hours.[5][7][8]

Alteplase (ECASS III Trial)
Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 821 patients with acute ischemic stroke.

Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo administered 3

to 4.5 hours after the onset of stroke symptoms.

Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale

(dichotomized at 0-1 vs. 2-6).

Safety Endpoint: Incidence of symptomatic intracranial hemorrhage.

Tenecteplase (TRACE-II Trial)
Study Design: A randomized, open-label, non-inferiority trial.

Participants: Patients with acute ischemic stroke eligible for thrombolysis.

Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or alteplase (0.9

mg/kg, maximum 90 mg) administered within 4.5 hours of symptom onset.

Primary Endpoint: Proportion of patients with an mRS score of 0-1 at 90 days.

Safety Endpoints: Symptomatic intracranial hemorrhage and 90-day mortality.
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Mechanical Thrombectomy (HERMES Meta-analysis)
Study Design: A meta-analysis of five randomized controlled trials.

Participants: 1,287 patients with acute ischemic stroke due to a large vessel occlusion in the

anterior circulation.

Intervention: Mechanical thrombectomy plus standard medical care versus standard medical

care alone. Treatment was initiated within 6 hours of symptom onset.

Primary Endpoint: Distribution of scores on the modified Rankin Scale at 90 days.

Safety Endpoint: Symptomatic intracranial hemorrhage.

Experimental Workflow
The typical workflow for a patient enrolled in a clinical trial for acute ischemic stroke is depicted

below.

Clinical Trial Workflow for Acute Ischemic Stroke
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Generalized clinical trial workflow.

Conclusion
XSJ-10 demonstrates a promising efficacy and safety profile in early-phase clinical trials for

acute ischemic stroke. Its dual mechanism of action, targeting both thrombosis and

inflammation, represents a novel approach to stroke therapy. The ongoing ORION
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registrational trial will provide more definitive data on its role in treating AIS, particularly in

patients who present outside the standard time window for current thrombolytic therapies.[1][4]

The data presented in this guide suggests that XSJ-10 has the potential to address a

significant unmet medical need in the management of acute ischemic stroke.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

